

An In-depth Technical Guide to 1,4-dimethylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 1,4-Dimethylpiperidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-dimethylpiperidine-4-carboxylic acid**, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthetic methodologies, and potential biological relevance.

Chemical Identity and Structure

1,4-dimethylpiperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with methyl groups at the 1 and 4 positions, and a carboxylic acid group at the 4-position.

InChIKey: QBYSFUVWFCBF-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties for **1,4-dimethylpiperidine-4-carboxylic acid** and its parent compound, 1-methylpiperidine-4-carboxylic acid, are presented below for comparative analysis.

Property	1,4-dimethylpiperidine-4-carboxylic acid	1-methylpiperidine-4-carboxylic acid
Molecular Formula	C8H15NO2	C7H13NO2
Molecular Weight	157.21 g/mol	143.18 g/mol [2]
Monoisotopic Mass	157.11028 Da [1]	143.094628657 Da [2]
Appearance	-	White to light yellow powder or crystal
Melting Point	-	174.0 to 178.0 °C
XlogP (predicted)	-1.6 [1]	-
InChI	InChI=1S/C8H15NO2/c1-8-4-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11) [1]	InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) [2] [3]
SMILES	CC1(CCN(CC1)C)C(=O)O [1]	CN1CCC(CC1)C(=O)O [2] [3]

Synthesis and Experimental Protocols

The synthesis of N-methylated piperidine derivatives can be achieved through several established methods. Below are detailed protocols for related compounds that can be adapted for the synthesis of **1,4-dimethylpiperidine-4-carboxylic acid**.

Protocol 1: Synthesis of 1,4-Dimethylpiperidine via Reductive Amination

This protocol outlines the synthesis of 1,4-dimethylpiperidine from 4-methylpiperidine and can be considered a foundational method for N-methylation of the piperidine ring.[\[4\]](#)

Materials:

- 4-methylpiperidine
- Aqueous formaldehyde (37%)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 4-methylpiperidine (1.0 equivalent) in DCE or DCM.
- Add aqueous formaldehyde (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution should be exercised as gas evolution may occur.^[4]
- Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.
- Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate under reduced pressure to obtain the crude product.
- Purify the product by fractional distillation or column chromatography.

Protocol 2: Synthesis of 1-Methylpiperidine-4-carboxylic acid Hydrochloride

This method describes the synthesis of a closely related compound, 1-methylpiperidine-4-carboxylic acid hydrochloride, from isonipecotic acid.^[5]

Materials:

- Isonipecotic acid
- Palladium on activated carbon (10%)
- Formic acid
- Formaldehyde
- Concentrated hydrochloric acid
- Acetonitrile

Procedure:

- Charge a reaction vessel with isonipecotic acid, palladium on activated carbon, and purified water.
- Heat the mixture to 90-95 °C.
- Charge formic acid and formaldehyde to the vessel.
- After the reaction is complete, cool the mixture to 20-30 °C.
- Filter the reaction mixture and wash the filter cake with purified water.
- Concentrate the combined filtrates.
- Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.
- Add acetonitrile and concentrate the solution. Repeat this step.
- Cool the reaction mixture to 20-25 °C and stir for 1-2 hours to allow for crystallization.
- Filter the mixture, wash the filter cake with acetonitrile, and dry the product.

Biological and Pharmaceutical Relevance

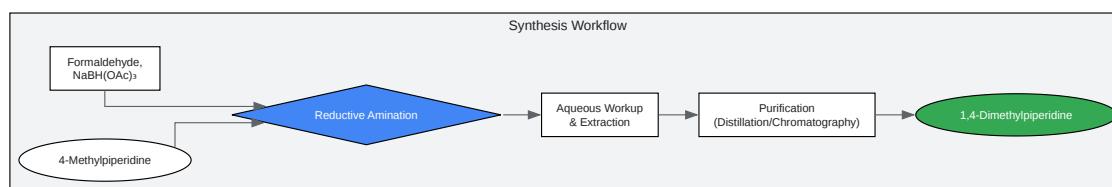
Piperidine derivatives are prevalent in many pharmaceuticals and biologically active compounds.^[6] The piperidine moiety serves as a versatile scaffold in drug design. Carboxylic

acid derivatives of piperidine have been investigated as inhibitors of adhesion molecules, which are involved in inflammatory processes.^[7] Specifically, derivatives of 10H-pyrazino[2,3-b][1][2]benzothiazine containing a piperidine carboxylic acid moiety have shown potent oral inhibitory activities against neutrophil migration in inflammation models.^[7]

Additionally, organotin(IV) carboxylates synthesized with 4-piperidinecarboxylic acid have demonstrated significant antimicrobial activities against various bacterial and fungal strains.^[8] ^[9] This suggests that the piperidine-4-carboxylic acid structure can be a valuable component in the development of new antimicrobial agents.

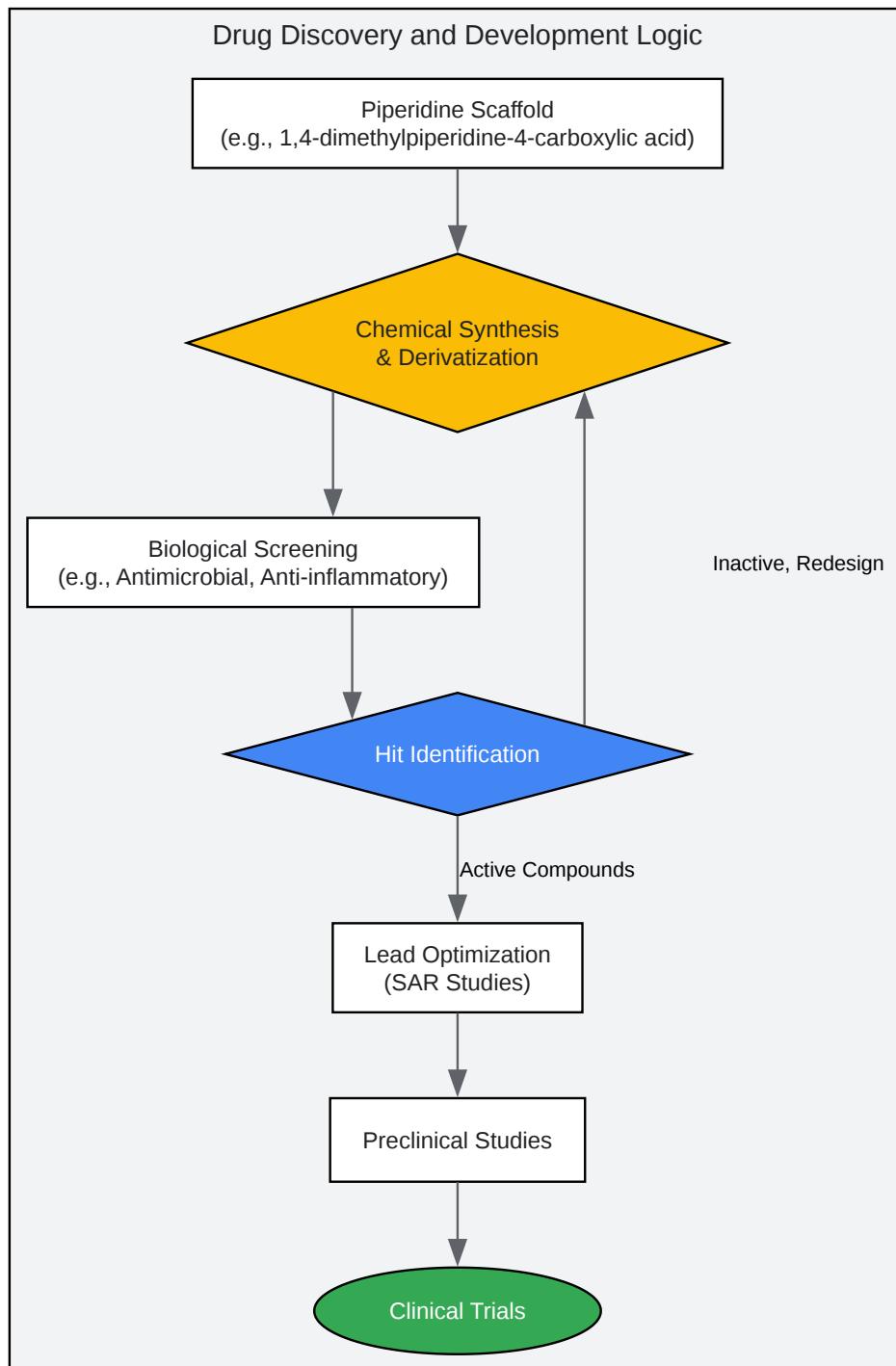
Visualized Workflows and Pathways

The following diagrams illustrate key workflows relevant to the synthesis and potential application of **1,4-dimethylpiperidine-4-carboxylic acid**.



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Caption: General workflow for the synthesis of 1,4-dimethylpiperidine.

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Caption: Logical flow for drug discovery utilizing a piperidine scaffold.

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